molecular formula C23H24FN3O3 B11282922 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11282922
M. Wt: 409.5 g/mol
InChI Key: KZAKNNNQYYXMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyl group, a methylphenyl group, and a fluorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the cyclopentyl, methylphenyl, and fluorophenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopentanone, 4-methylbenzaldehyde, and 4-fluoroaniline. Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide include other imidazolidinone derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

2-[3-cyclopentyl-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H24FN3O3/c1-15-6-12-19(13-7-15)27-22(29)20(26(23(27)30)18-4-2-3-5-18)14-21(28)25-17-10-8-16(24)9-11-17/h6-13,18,20H,2-5,14H2,1H3,(H,25,28)

InChI Key

KZAKNNNQYYXMKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)C3CCCC3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.